molecular formula C20H14N4O5S B12112116 2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide

2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B12112116
M. Wt: 422.4 g/mol
InChI Key: YKLASKHRHKHPIR-UHFFFAOYSA-N
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Description

2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core, a pyrimidinylsulfamoyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the reaction of 4-amino-N-pyrimidin-2-yl-benzenesulfonamide with 2-oxo-2H-chromene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of more accessible and cost-effective starting materials, as well as environmentally friendly solvents like dimethyl sulfoxide (DMSO) instead of more hazardous solvents . The reaction conditions are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of receptor tyrosine kinases, such as TYRO3, AXL, MER, and MET . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide is unique due to its combination of a chromene core with a pyrimidinylsulfamoyl group. This unique structure contributes to its diverse range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H14N4O5S

Molecular Weight

422.4 g/mol

IUPAC Name

2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]chromene-3-carboxamide

InChI

InChI=1S/C20H14N4O5S/c25-18(16-12-13-4-1-2-5-17(13)29-19(16)26)23-14-6-8-15(9-7-14)30(27,28)24-20-21-10-3-11-22-20/h1-12H,(H,23,25)(H,21,22,24)

InChI Key

YKLASKHRHKHPIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

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